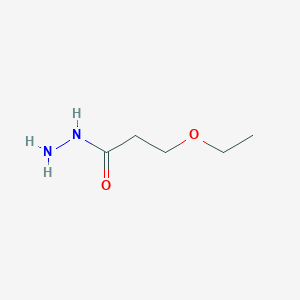
3-Ethoxypropanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxypropanohydrazide: is an organic compound with the molecular formula C5H12N2O2 . It is a hydrazide derivative, characterized by the presence of an ethoxy group attached to a propanohydrazide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Ethoxypropanohydrazide typically involves the reaction of ethyl 3-ethoxypropionate with hydrazine hydrate. The general procedure is as follows:
Starting Materials: Ethyl 3-ethoxypropionate and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in ethanol as a solvent. The mixture is heated to reflux overnight.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. The process involves:
Catalysts: Anion exchange resins or other suitable catalysts.
Reaction Conditions: Mild conditions with controlled temperature and pressure to minimize side reactions.
Purification: Continuous extraction and purification processes to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
3-Ethoxypropanohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
3-Ethoxypropanohydrazide has several applications in scientific research:
Medicinal Chemistry: It has shown potential as a therapeutic agent in the treatment of type 2 diabetes and cancer.
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Research: It is employed in the study of enzyme inhibition and protein interactions.
Industrial Applications: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Ethoxypropanohydrazide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in metabolic pathways, such as those regulating glucose metabolism.
Pathways Involved: It modulates pathways related to insulin signaling and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
- 3-Methoxypropanohydrazide
- 3-Butoxypropanohydrazide
- 3-Isopropoxypropanohydrazide
Comparison:
3-Ethoxypropanohydrazide is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the ethoxy group enhances its solubility and potential biological activity, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
3-ethoxypropanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-2-9-4-3-5(8)7-6/h2-4,6H2,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNHXPQJISZDMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586371 |
Source


|
| Record name | 3-Ethoxypropanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37952-36-6 |
Source


|
| Record name | 3-Ethoxypropanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317282.png)
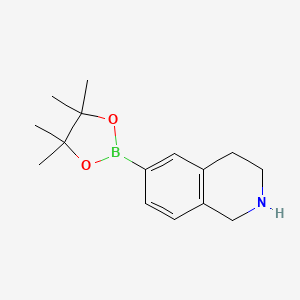
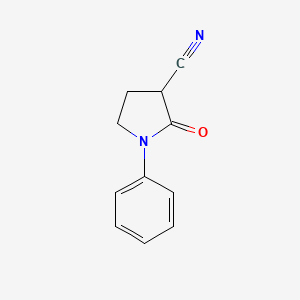


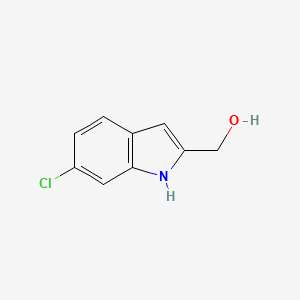


![(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B1317304.png)

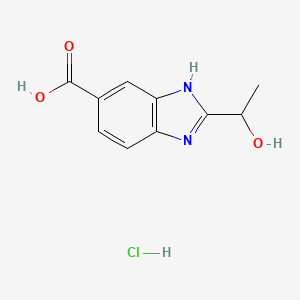
![3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1317308.png)

